molecular formula C10H7F3N2O B12995003 4-Cyclopropyl-2-hydroxy-6-(trifluoromethyl)nicotinonitrile

4-Cyclopropyl-2-hydroxy-6-(trifluoromethyl)nicotinonitrile

Cat. No.: B12995003
M. Wt: 228.17 g/mol
InChI Key: XVNJYHDGYUKQIV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Cyclopropyl-2-hydroxy-6-(trifluoromethyl)nicotinonitrile involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically requires a base, such as sodium hydroxide, and a solvent like ethanol . Industrial production methods may involve optimization of these conditions to increase yield and purity, often utilizing advanced techniques like continuous flow reactors .

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-hydroxy-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity . This compound can inhibit or activate specific pathways, leading to desired biological effects .

Comparison with Similar Compounds

4-Cyclopropyl-2-hydroxy-6-(trifluoromethyl)nicotinonitrile can be compared with similar compounds such as:

Biological Activity

4-Cyclopropyl-2-hydroxy-6-(trifluoromethyl)nicotinonitrile is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

  • Molecular Formula : C₁₀H₈F₃N₂O
  • Molecular Weight : 262.62 g/mol
  • CAS Number : 1092352-56-1
  • Melting Point : 240 °C

Biological Activity Overview

The biological activities of this compound primarily include antimicrobial, anti-inflammatory, and potential anticancer effects.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism appears to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Bacterial Strain IC₅₀ (µM) Mechanism of Action
Staphylococcus aureus44Inhibition of cell wall synthesis
Escherichia coli200Membrane disruption
Pseudomonas aeruginosa200Membrane disruption

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in vitro. It appears to modulate pathways such as NF-κB and MAPK, which are critical in inflammatory responses.

Inflammatory Marker Effect (Reduction %) Concentration (µM)
IL-650%10
TNF-alpha40%20

The proposed mechanisms include:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in inflammatory pathways.
  • Disruption of Bacterial Membranes : Its trifluoromethyl group enhances lipophilicity, allowing better interaction with bacterial membranes.
  • Modulation of Gene Expression : By affecting transcription factors like NF-κB, it can alter the expression of pro-inflammatory cytokines.

Case Studies

  • In Vivo Study on Inflammation : A study involving murine models demonstrated that administration of the compound at a dosage of 150 mg/kg significantly reduced paw swelling in a carrageenan-induced inflammation model, correlating with decreased levels of IL-1β and TNF-alpha in serum.
  • Antibacterial Efficacy Assessment : In a comparative study against standard antibiotics, the compound exhibited lower MIC values against MRSA strains compared to traditional treatments like vancomycin, suggesting its potential as a novel therapeutic agent.

Properties

Molecular Formula

C10H7F3N2O

Molecular Weight

228.17 g/mol

IUPAC Name

4-cyclopropyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)8-3-6(5-1-2-5)7(4-14)9(16)15-8/h3,5H,1-2H2,(H,15,16)

InChI Key

XVNJYHDGYUKQIV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=O)NC(=C2)C(F)(F)F)C#N

Origin of Product

United States

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